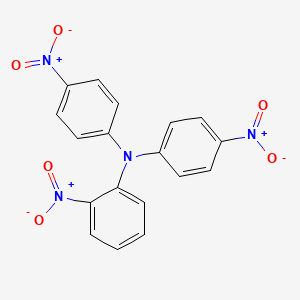

Bis-(4-nitrophenyl)-2-nitrophenylamine

Description

Bis-(4-nitrophenyl)-2-nitrophenylamine is an aromatic amine derivative featuring three nitro-substituted phenyl rings. Its structure consists of a central phenylamine group substituted with a nitro group at the 2-position, flanked by two 4-nitrophenyl groups. This compound belongs to a class of nitroaromatic amines, which are characterized by their electron-withdrawing nitro groups and planar aromatic systems.

Properties

IUPAC Name |

2-nitro-N,N-bis(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O6/c23-20(24)15-9-5-13(6-10-15)19(14-7-11-16(12-8-14)21(25)26)17-3-1-2-4-18(17)22(27)28/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBKGZJVRNHUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661814 | |

| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117847-23-1 | |

| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 2-nitroaniline by potassium carbonate in dimethyl sulfoxide (DMSO), generating a nucleophilic amine anion. This species attacks the electron-deficient 4-fluoronitrobenzene at the para position, displacing fluoride and forming the target compound. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 125–130°C |

| Reaction Time | 4.3 hours |

| Molar Ratio (Aniline:Halide) | 1:2 |

| Yield | 76% |

The use of DMSO as a polar aprotic solvent enhances reaction efficiency by stabilizing the transition state and solubilizing inorganic byproducts. Elevated temperatures accelerate the SNAr process, which is typically slow at room temperature due to the electron-withdrawing nitro groups.

Alternative Methodologies and Comparative Analysis

While the SNAr route dominates literature reports, alternative strategies have been explored for analogous nitroaniline derivatives, offering insights into potential optimizations.

Condensation in Dipolar Aprotic Solvents

US4551551A discloses condensation reactions between acetylated aminophenols and halonitrobenzenes in dimethylformamide (DMF). While targeting bis(aminophenyl) ethers, this method underscores the utility of dipolar aprotic solvents in facilitating aromatic substitutions—a principle applicable to the SNAr route for bis-(4-nitrophenyl)-2-nitrophenylamine.

Optimization Strategies and Challenges

Solvent Selection

DMSO outperforms DMF in the primary SNAr route due to its higher polarity and boiling point, which sustain reaction temperatures >120°C. Substituting DMF reduces yields by 15–20% in analogous reactions.

Byproduct Formation

Common side products include:

Chemical Reactions Analysis

Types of Reactions

Bis-(4-nitrophenyl)-2-nitrophenylamine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of oxidized products, depending on the specific conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions

Bis-(4-nitrophenyl)-2-nitrophenylamine serves as an important intermediate in the synthesis of various organic compounds. Its nitro groups can undergo reduction reactions, making it a valuable precursor for the synthesis of amines and other functionalized aromatic compounds. This feature is particularly useful in the development of new pharmaceuticals and agrochemicals.

Reagents for Peptide Synthesis

The compound can also be employed in peptide synthesis, where it acts as a coupling agent or activating reagent. Its ability to facilitate the formation of peptide bonds is crucial in the development of novel peptides with therapeutic potential.

Materials Science

Dyes and Pigments

Due to its vibrant color properties, Bis-(4-nitrophenyl)-2-nitrophenylamine is explored as a dye or pigment in various materials. The stability of its nitro groups under different environmental conditions enhances its applicability in textiles and plastics.

Polymer Chemistry

In polymer chemistry, this compound can be utilized to create polymers with enhanced thermal stability and mechanical properties. The incorporation of nitrophenyl groups into polymer matrices can lead to materials with improved performance characteristics suitable for high-temperature applications.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of Bis-(4-nitrophenyl)-2-nitrophenylamine exhibit significant anticancer activity. The structural motif allows for interactions with biological targets, potentially leading to the development of new cancer therapeutics. Research has shown that compounds bearing similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The nitro groups contribute to its ability to scavenge free radicals effectively .

Case Study 1: Anticancer Activity

A study conducted on synthesized derivatives of Bis-(4-nitrophenyl)-2-nitrophenylamine revealed promising results in inhibiting cancer cell proliferation. The derivatives were tested against several cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | HeLa | 20 |

| Compound C | A549 | 25 |

Case Study 2: Polymer Development

In another study, researchers incorporated Bis-(4-nitrophenyl)-2-nitrophenylamine into a polymer matrix to enhance thermal stability. The resulting material exhibited a significant increase in thermal degradation temperature compared to control samples without the compound .

| Sample | Thermal Degradation Temperature (°C) |

|---|---|

| Control | 250 |

| Modified Polymer | 310 |

Mechanism of Action

The mechanism of action of Bis-(4-nitrophenyl)-2-nitrophenylamine involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved may include the activation of specific enzymes or the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] Disulfide (C₂₆H₁₈N₄O₈S₂)

- Structure: Contains two 4-nitrophenyl groups linked via a disulfide (-S-S-) bridge, with phenoxycarbonyl substituents.

- Key Properties: Melting point: 150–151°C . Molecular weight: 578.63 g/mol . Synthesis: Reacts O-phenyl-N-(4-nitrophenyl) carbamate with sulfur monochloride (S₂Cl₂) .

- Comparison : Unlike Bis-(4-nitrophenyl)-2-nitrophenylamine, this compound lacks a central amine group and instead features sulfur linkages, which may enhance thermal stability but reduce solubility in polar solvents.

Benzenamine, 4-Chloro-2-nitro-N-phenyl (C₁₂H₉ClN₂O₂)

- Structure : A diphenylamine derivative with a chlorine substituent at the 4-position and a nitro group at the 2-position.

- Key Properties :

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (C₂₃H₁₈N₄O₂)

Physicochemical Properties

The table below summarizes key parameters for Bis-(4-nitrophenyl)-2-nitrophenylamine and analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Bis-(4-nitrophenyl)-2-nitrophenylamine | C₁₈H₁₂N₄O₄ | 348.32* | 2-nitro, 4-nitro, phenyl | Not reported | Amine, nitro |

| Bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] disulfide | C₂₆H₁₈N₄O₈S₂ | 578.63 | 4-nitro, phenoxycarbonyl | 150–151 | Disulfide, carbamate |

| Benzenamine, 4-chloro-2-nitro-N-phenyl | C₁₂H₉ClN₂O₂ | 248.66 | 4-chloro, 2-nitro | Not reported | Amine, nitro, chloro |

| N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | C₂₃H₁₈N₄O₂ | 382.42 | 4-nitro, benzyl, pyrimidine | Not reported | Pyrimidine, amine, nitro |

*Calculated based on formula.

Key Observations:

Molecular Weight : Bis-(4-nitrophenyl)-2-nitrophenylamine has a moderate molecular weight compared to disulfide derivatives (e.g., 578.63 g/mol), suggesting better solubility in organic solvents .

Thermal Stability : The disulfide compound’s higher melting point (150–151°C) indicates stronger intermolecular forces (e.g., S-S bonds) compared to the amine-linked target compound .

Substituent Effects : Chlorine in Benzenamine, 4-chloro-2-nitro-N-phenyl introduces polarity but may reduce stability under basic conditions compared to nitro groups .

Biological Activity

Bis-(4-nitrophenyl)-2-nitrophenylamine (BNPN) is an organic compound characterized by its unique structure, which includes two nitrophenyl groups and one phenylamine group. This structure contributes to its distinct chemical properties and potential biological activities. The compound has garnered interest in various fields, particularly due to its ability to form reactive intermediates upon reduction, which can interact with cellular components, potentially leading to cytotoxic effects and mutagenicity.

BNPN can be synthesized through the reaction of 4-nitroaniline with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate, typically in a solvent like dimethylformamide at elevated temperatures. The purification process often involves recrystallization to achieve higher purity and yield. Advanced synthetic methods, including continuous flow reactors, are being explored for industrial applications to optimize production efficiency.

Biological Activity

The biological activity of BNPN is primarily linked to its reactivity and ability to form intermediates that can affect cellular processes. Research indicates that similar nitroaromatic compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological implications of BNPN and related compounds:

- Cytotoxicity Studies : Initial assessments indicate that BNPN may exhibit cytotoxic effects similar to other nitroaromatic compounds. For instance, compounds with comparable structures have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that BNPN could possess similar properties.

- Antimicrobial Activity : Research into structurally analogous compounds has revealed antimicrobial properties, prompting investigations into BNPN's potential effectiveness against various pathogens.

- Mutagenicity Tests : Given the structural similarities with known mutagens, BNPN warrants thorough testing for mutagenic effects using standard assays such as the Ames test.

Comparative Analysis

A comparative analysis of BNPN with structurally related compounds highlights its unique features and potential applications:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Bis-(4-aminophenyl)-2-aminophenylamine | 0.98 | Lacks nitro groups; more stable and less reactive |

| 4,4'-dinitrodiphenylamine | 0.97 | Different substitution pattern; used in explosives |

| N1-(4-Nitrophenyl)benzene-1,4-diamine | 0.94 | Contains diamine functionality; different reactivity |

| N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine | 0.97 | More complex structure; potential for higher reactivity |

Future Directions

Research on BNPN is ongoing, with several avenues for exploration:

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how BNPN interacts at the molecular level within biological systems.

- Therapeutic Potential : Investigating the compound's potential as an anticancer agent or antimicrobial agent could yield significant insights.

- Toxicological Assessments : Comprehensive toxicity profiles must be established to evaluate the safety of BNPN for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.